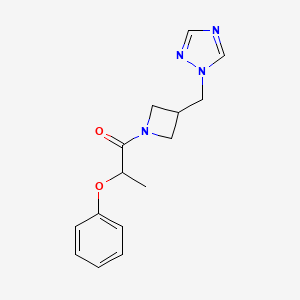
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound characterized by its unique structural motifs, including azetidine and triazole rings. These features are associated with significant biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Characteristics
The compound exhibits the following structural features:
| Feature | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring known for its biological activity. |
| Triazole Ring | A five-membered ring that enhances pharmacological properties, particularly in antifungal and anticancer applications. |
| Phenoxy Group | Contributes to the compound's lipophilicity and potential interactions with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine and triazole moieties are known to modulate enzyme activity, which can lead to antimicrobial and anticancer effects. Specifically, the triazole ring is recognized for its ability to inhibit cytochrome P450 enzymes in fungi, thereby exhibiting antifungal properties .
Antimicrobial Properties
Preliminary studies indicate that this compound demonstrates significant antimicrobial activity. The triazole component plays a crucial role in this activity by disrupting fungal cell metabolism.
Anticancer Potential
Research has suggested that compounds with similar structural features have shown promise in cancer therapy. The mechanism may involve the inhibition of specific cancer cell pathways or the induction of apoptosis in malignant cells.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Antifungal Activity : A study examining various triazole derivatives concluded that compounds featuring the triazole moiety effectively inhibited fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Anticancer Activity Assessment : Another research effort focused on azetidine derivatives demonstrated their potential to inhibit tumor growth in vitro and in vivo, suggesting that structural modifications could enhance their efficacy against specific cancer types .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for designing new drugs targeting infections and cancers.
- Pharmaceutical Development : Potential for use as an intermediate in synthesizing more complex therapeutic agents.
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-6,10-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHHQXDMTZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














